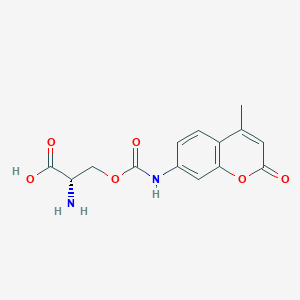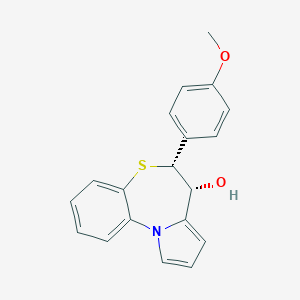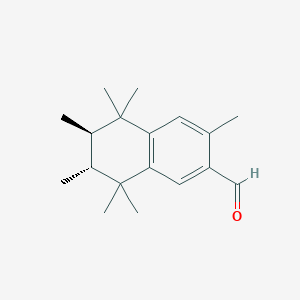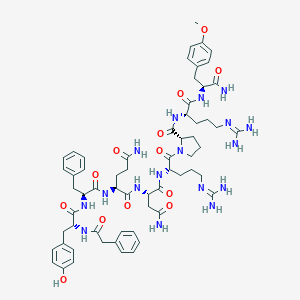
Xylose-xylose-glucose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Xylose-xylose-glucose is a trisaccharide composed of three sugar molecules, namely xylose, xylose, and glucose. This trisaccharide is found in the hemicellulose fraction of plant cell walls and can be extracted from various sources such as corn cobs, wheat straw, and sugarcane bagasse. Xylose-xylose-glucose has gained significant attention in the scientific community due to its potential applications in various fields such as biofuels, food, and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Xylose-xylose-glucose has various potential applications in scientific research. One of the major applications is in the field of biofuels. Xylose-xylose-glucose can be fermented by various microorganisms to produce biofuels such as ethanol and butanol. This makes xylose-xylose-glucose a potential alternative to traditional fossil fuels.
Another potential application of xylose-xylose-glucose is in the food industry. Xylose-xylose-glucose can be used as a natural sweetener in various food products. This is due to its sweet taste and low glycemic index, making it suitable for diabetic patients.
Wirkmechanismus
Xylose-xylose-glucose is a trisaccharide composed of three sugar molecules. The mechanism of action of xylose-xylose-glucose is not well understood. However, it is believed that xylose-xylose-glucose may act as a prebiotic, promoting the growth of beneficial gut bacteria. This can lead to various health benefits such as improved digestion and immune function.
Biochemical and Physiological Effects:
Xylose-xylose-glucose has various biochemical and physiological effects. One of the major effects is its ability to act as a prebiotic. Xylose-xylose-glucose promotes the growth of beneficial gut bacteria, which can lead to various health benefits such as improved digestion and immune function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using xylose-xylose-glucose in lab experiments is its availability. Xylose-xylose-glucose can be extracted from various plant sources, making it readily available for research purposes. Another advantage is its potential applications in various fields such as biofuels and food.
However, one of the limitations of using xylose-xylose-glucose in lab experiments is its complexity. Xylose-xylose-glucose is a trisaccharide composed of three sugar molecules, making it more complex than other simple sugars such as glucose or fructose. This can make it more challenging to work with in lab experiments.
Zukünftige Richtungen
There are various future directions for research on xylose-xylose-glucose. One potential direction is in the field of biofuels. Xylose-xylose-glucose has the potential to be a viable alternative to traditional fossil fuels. Further research is needed to optimize the fermentation process and improve the yield of biofuels.
Another potential future direction is in the field of food. Xylose-xylose-glucose has the potential to be used as a natural sweetener in various food products. Further research is needed to determine the safety and efficacy of using xylose-xylose-glucose as a sweetener.
In conclusion, xylose-xylose-glucose is a trisaccharide composed of three sugar molecules with various potential applications in scientific research. The synthesis of xylose-xylose-glucose can be achieved through the hydrolysis of hemicellulose. Xylose-xylose-glucose has various potential applications in biofuels, food, and pharmaceuticals. Further research is needed to optimize the fermentation process and improve the yield of biofuels. Xylose-xylose-glucose has the potential to be used as a natural sweetener in various food products. Further research is needed to determine the safety and efficacy of using xylose-xylose-glucose as a sweetener.
Synthesemethoden
The synthesis of xylose-xylose-glucose can be achieved through the hydrolysis of hemicellulose. The hemicellulose is first extracted from the plant source using various methods such as alkaline extraction or steam explosion. The extracted hemicellulose is then hydrolyzed using acid or enzymes to break down the complex polysaccharides into simpler sugar molecules. The resulting mixture is then purified using various methods such as chromatography or precipitation to obtain xylose-xylose-glucose.
Eigenschaften
CAS-Nummer |
130192-65-3 |
|---|---|
Produktname |
Xylose-xylose-glucose |
Molekularformel |
C30H40S12 |
Molekulargewicht |
444.38 g/mol |
IUPAC-Name |
(2R,3S,4R,5R)-4,5,6-trihydroxy-2,3-bis[[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy]hexanal |
InChI |
InChI=1S/C16H28O14/c17-1-5(19)11(24)14(30-16-13(26)10(23)7(21)4-28-16)8(2-18)29-15-12(25)9(22)6(20)3-27-15/h2,5-17,19-26H,1,3-4H2/t5-,6-,7-,8+,9+,10+,11-,12-,13-,14-,15?,16?/m1/s1 |
InChI-Schlüssel |
DNQVMHKEYYKTNY-SWPGSPGESA-N |
Isomerische SMILES |
C1[C@H]([C@@H]([C@H](C(O1)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)OC2[C@@H]([C@H]([C@@H](CO2)O)O)O)O)O)O |
SMILES |
C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)OC2C(C(C(CO2)O)O)O)O)O)O |
Kanonische SMILES |
C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)OC2C(C(C(CO2)O)O)O)O)O)O |
Synonyme |
Xyl-Xyl-Glc xylose-xylose-glucose |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-chlorophenyl)-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea](/img/structure/B238270.png)







![4-[6-[4-Amino-6-[4-amino-6-[[23-(dimethylamino)-10-[5-(dimethylamino)-4-hydroxy-3-methyloxan-2-yl]oxy-8,12,15,22-tetrahydroxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2(19),3,5(18),7,9(14),15-hexaen-24-yl]oxy]-2,4-dimethyloxan-3-yl]oxy-2,4-dimethyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-oxobutanoic acid](/img/structure/B238301.png)




